molecular formula C9H7BrO B3035550 6-Bromo-3-methylbenzofuran CAS No. 33118-86-4

6-Bromo-3-methylbenzofuran

Cat. No. B3035550
CAS RN: 33118-86-4
M. Wt: 211.05 g/mol
InChI Key: OYBVNCWGSQKOAH-UHFFFAOYSA-N
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Description

6-Bromo-3-methylbenzofuran is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are a versatile group of compounds that serve as intermediates in the synthesis of a variety of natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach is the one-pot synthesis of 2-bromo-6-hydroxybenzofurans, which are key intermediates for the synthesis of benzofuran-based natural products and analogues. This method provides a protecting group-free approach, which simplifies the synthesis process . Another method involves the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization, which can further undergo palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex and may exhibit different behaviors under various conditions. For instance, 6-Bromo-4-methylbenzofuroxan shows rapid rearrangement between two unsymmetrical bicyclic structures, although the presence of a methyl group and bromine may slow down this rearrangement, allowing for the observation of different chemical shifts at room temperature .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. Bromination and nitration of certain benzofuran compounds lead to the formation of 6-bromo and 6-nitro derivatives. Azo coupling reactions can also occur, resulting in substitution at specific positions on the benzofuran ring . These reactions are crucial for the functionalization of the benzofuran core and the development of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as bromine and methyl groups can affect the compound's reactivity, stability, and overall behavior. For example, the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid involves a thermal one-pot cyclization followed by base-catalyzed hydrolysis, and its structure has been elucidated using various spectroscopic techniques .

Relevant Case Studies

In the realm of antimicrobial research, benzofuran derivatives have been synthesized and evaluated for their potential to inhibit microbial quorum sensing and biofilm formation. For instance, 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones have been investigated for their ability to interfere with the communication systems of Staphylococcus epidermidis . Additionally, a novel series of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles have been synthesized from 2-(azidomethyl)-5-bromobenzofuran and evaluated for their antimicrobial activities against various bacterial strains . These case studies highlight the potential applications of benzofuran derivatives in the development of new antimicrobial agents.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-3-methylbenzofuran has been a subject of interest in chemical research, primarily in the synthesis of various organic compounds. For instance, Takabatake et al. (2001) demonstrated the preparation of 6-Bromo-4-methylbenzofuroxan, revealing its potential in the synthesis of unsymmetrical bicyclic structures (Takabatake et al., 2001). Additionally, Grinev et al. (1971) explored the bromination and nitration of substituted benzofurans, leading to various derivatives including 6-bromo derivatives, which are significant in understanding the reactivity and properties of these compounds (Grinev et al., 1971).

Antimicrobial Applications

The antimicrobial potential of benzofuran derivatives, closely related to 6-Bromo-3-methylbenzofuran, has been investigated. Abdel‐Aziz et al. (2009) synthesized various 3-methylbenzofuran derivatives and tested them for antimicrobial activity against several fungal and bacterial species, highlighting the potential use of these compounds in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Synthesis of Natural Products

The synthesis of natural products using benzofuran derivatives is another significant area of research. Sivaraman et al. (2019) reported the synthesis of 2-Bromo-6-hydroxybenzofurans as intermediates for the synthesis of various natural products. This work underscores the utility of brominated benzofurans in the synthesis of biologically active compounds (Sivaraman et al., 2019).

Safety And Hazards

6-Bromo-3-methylbenzofuran is classified under the GHS07 category for safety. The hazard statements associated with it are H315, H319, and H335 .

properties

IUPAC Name

6-bromo-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBVNCWGSQKOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311105
Record name 6-Bromo-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methylbenzofuran

CAS RN

33118-86-4
Record name 6-Bromo-3-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33118-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL flask equipped with a magnetic stirbar, condenser, is charged with 2-(2-acetyl-5-bromophenoxy)acetic acid (1.14 g, 4.0 mmol) and (40 mL) of acetic anhydride and sodium acetate (860 mg, 10 mmol). The mixture was heated at 80° C. for 2 hours. After cooling the reaction mixture was evaporated to dryness. (40 mL) of methanol was added followed by concentrating under vacuum to give 6-bromo-3-methylbenzofuran (600 mg, 75%) as yellow oil. 1H NMR (300 MHz, CD3OD) δ 7.62 (s, 1H), 7.38-7.36 (m, 3H), 2.23 (s, 3H).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
860 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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